Tetravinylsilane can be synthesized through various methods, notably including:
The purity of synthesized tetravinylsilane is typically around 96.5%, determined by gas chromatography methods .
The molecular structure of tetravinylsilane can be represented by its linear formula and its structural formula as follows:
This structure indicates that the silicon atom is bonded to four vinyl groups, which are reactive due to the presence of double bonds. The arrangement allows for significant reactivity and versatility in chemical reactions, particularly in polymerization processes .
Tetravinylsilane participates in several chemical reactions, including:
These reactions are critical for applications in material science and engineering.
The mechanism of action of tetravinylsilane primarily revolves around its ability to form strong covalent bonds with substrates during polymerization or surface modification processes. When subjected to plasma conditions or heat, the vinyl groups can initiate radical reactions that lead to cross-linking and network formation, thereby improving mechanical properties and adhesion characteristics in composite materials.
For example, when used to modify glass fibers, the plasma-polymerized films enhance interfacial adhesion between the fibers and polymer matrices, resulting in improved performance of composite materials under stress .
Tetravinylsilane exhibits several notable physical and chemical properties:
These properties make tetravinylsilane suitable for various industrial applications while necessitating careful handling due to its flammability.
Tetravinylsilane has diverse applications in scientific research and industry:
The molecular structure of tetravinylsilane features a silicon atom at its core in a tetrahedral arrangement, with each vertex occupied by a vinyl group. This configuration results from silicon’s sp³ hybridization and the directional orientation of its four σ-bonds. Key structural parameters include:
Table 1: Fundamental Physicochemical Properties of Tetravinylsilane
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 136.27 g/mol | - |
Density | 0.800 g/mL | 25°C |
Boiling Point | 130–131°C | 760 mmHg |
Refractive Index (n~D~^20^) | 1.461 | 20°C |
Vapor Pressure | 18.6 hPa | 25°C |
Water Solubility | 7.26 mg/L | 20°C |
Flash Point | 6°C (closed cup) | - |
Data compiled from [3] [7] [10]
The compound’s hydrolytic stability is notably high (Hydrolytic Sensitivity Rating: 4), indicating no reaction with water under neutral conditions. This stability arises from kinetic barriers to nucleophilic attack rather than thermodynamic equilibrium, as Si–O bonds (809 kJ/mol) are significantly stronger than Si–C bonds (451 kJ/mol) [1] [5].
Tetravinylsilane’s significance is rooted in key milestones of organosilicon chemistry:
Tetravinylsilane emerged as a research focus in the late 20th century, driven by its utility in hydrosilylation and polymer networks. Unlike saturated alkylsilanes, its vinyl groups offered unsaturated sites for controlled polymerization, enabling novel copolymer architectures [5] [8].
Composite Material Engineering
Tetravinylsilane excels as a surface modifier for enhancing fiber-matrix adhesion in composites. Plasma-Enhanced Chemical Vapor Deposition (PECVD) with tetravinylsilane deposits uniform, ultrathin polymer films on fibers like basalt or glass. Key findings include:
Table 2: Industrial and Research Applications of Tetravinylsilane
Application Domain | Function | Outcome |
---|---|---|
Plasma Polymerization | Fiber sizing for composites | ↑180% interfacial adhesion in basalt/polyester composites |
Silicon Carbide Precursors | Polymer-derived ceramics | High-purity SiC with tailored porosity |
Organosilicon Reagents | Crosslinking agent in silicones | Enhanced thermal stability of elastomers |
AI-Driven Material Design | Training data for generative chemistry models | Accelerated discovery of novel catalysts |
Advanced Manufacturing Innovations
Computational Material Discovery
The compound’s well-defined structure makes it an ideal candidate for machine learning in materials science. Orbital Materials’ AI platform LINUS employs tetravinylsilane-derived data to accelerate catalyst design, reducing discovery timelines from years to months. This approach leverages quantum-chemical descriptors to predict reactivity and optimize synthetic routes [4].
Tetravinylsilane’s versatility across these domains underscores its pivotal role in bridging molecular innovation and macroscopic material performance, positioning it at the forefront of next-generation material design.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: